molecular formula C16H19N3O3 B2803461 6-(3-hydroxypropyl)-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170622-06-6

6-(3-hydroxypropyl)-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2803461
CAS No.: 1170622-06-6
M. Wt: 301.346
InChI Key: KEMNPGRIOAFXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-hydroxypropyl)-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Synthetic Routes for Heterocyclic Compounds : Research has demonstrated various synthetic methodologies for creating pyrrolo[3,4-d]pyrimidine derivatives and similar heterocyclic compounds. For instance, novel synthesis routes have been developed for pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems, highlighting the versatility of pyrrolidine-2,4-diones in synthesizing complex heterocyclic structures (Soliman & Kappe, 1982). Additionally, the conversion of related compounds into antithrombotic agents has been documented, showcasing the potential for medical applications (Furrer, Wágner, & Fehlhaber, 1994).

  • Electrochemical Studies : Electrochemical oxidation studies, such as those on oxipurinol (a related compound), provide insight into the electrochemical behavior and potential applications of pyrrolo[3,4-d]pyrimidine derivatives in analytical chemistry and sensor development (Dryhurst, 1976).

  • Photoluminescent Materials : Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units have been synthesized, indicating the role of pyrrolopyrimidine derivatives in developing photoluminescent materials for electronic applications (Beyerlein & Tieke, 2000).

Properties

IUPAC Name

6-(3-hydroxypropyl)-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10-4-2-5-11(8-10)14-13-12(17-16(22)18-14)9-19(15(13)21)6-3-7-20/h2,4-5,8,14,20H,3,6-7,9H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMNPGRIOAFXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CCCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.